Ethyl 2-(4-hydroxycyclohexyl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(4-hydroxycyclohexyl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-hydroxycyclohexyl)pyrimidine-5-carboxylate typically involves the reaction of 4-hydroxycyclohexanone with ethyl cyanoacetate in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired pyrimidine derivative. The reaction can be summarized as follows:
Starting Materials: 4-hydroxycyclohexanone, ethyl cyanoacetate, ammonium acetate.
Solvent: Ethanol.
Reaction Conditions: Reflux.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-hydroxycyclohexyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to form a ketone.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Formation of 2-(4-oxocyclohexyl)pyrimidine-5-carboxylate.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of 2-(4-hydroxycyclohexyl)pyrimidine-5-carboxylic acid.
Scientific Research Applications
Ethyl 2-(4-hydroxycyclohexyl)pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used as a building block in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of ethyl 2-(4-hydroxycyclohexyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The hydroxyl group on the cyclohexyl ring can form hydrogen bonds with target proteins, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Ethyl 2-(4-hydroxycyclohexyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: This compound has a chloro and methylthio group, which can alter its reactivity and biological activity.
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate: The presence of an amino group can enhance its hydrogen bonding capability and influence its pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 2-(4-hydroxycyclohexyl)pyrimidine-5-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring with an ethyl ester and a hydroxycyclohexyl substituent. The presence of the hydroxy group is significant as it may enhance the compound's solubility and binding affinity to biological targets.
The biological activity of this compound is primarily linked to its interaction with various enzymes and receptors involved in cellular processes:
- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes that play roles in tumor growth and proliferation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapies.
- Targeting Kinases : Recent studies suggest that this compound may also interact with kinases involved in signaling pathways critical for cancer progression. For instance, it has been noted for its potential as a kinase inhibitor, which could disrupt signaling pathways that promote tumor growth .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The following table summarizes key findings from recent studies:
Additional Biological Activities
Beyond its anticancer effects, preliminary studies have suggested that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results that warrant further investigation into its potential as an antimicrobial agent .
Case Studies
Several case studies have explored the efficacy of this compound in animal models:
- Tumor Regression in Xenograft Models : In a study involving xenograft models, administration of the compound resulted in significant tumor regression, highlighting its potential as an effective therapeutic agent against solid tumors .
- Pharmacokinetic Studies : Pharmacokinetic evaluations indicated favorable absorption and distribution profiles in vivo, suggesting that modifications to enhance bioavailability could further improve therapeutic outcomes .
Properties
CAS No. |
1447607-50-2 |
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Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
ethyl 2-(4-hydroxycyclohexyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H18N2O3/c1-2-18-13(17)10-7-14-12(15-8-10)9-3-5-11(16)6-4-9/h7-9,11,16H,2-6H2,1H3 |
InChI Key |
MSLJYHSFRPJZGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2CCC(CC2)O |
Origin of Product |
United States |
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